![molecular formula C14H13N3OS B194824 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one CAS No. 131926-97-1](/img/structure/B194824.png)
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Vue d'ensemble
Description
Lansoprazole impurity
Mécanisme D'action
Target of Action
Des(trifluoroethyl) Lansoprazole Sulfide, also known as 2-[(1H-Benzo[d]imidazol-2-ylthio)methyl]-3-methyl-4-hydroxypyridine, is a derivative of Lansoprazole . Lansoprazole is a proton pump inhibitor (PPI) . The primary target of this compound is the gastric H,K-ATPase pump , which is responsible for the final step in the production of gastric acid.
Mode of Action
The compound works by inhibiting the gastric H,K-ATPase pump . This inhibition reduces gastric acid secretion, making it effective at promoting healing in ulcerative diseases, treating gastroesophageal reflux disease (GERD), and other pathologies caused by excessive acid secretion .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of acid production in the stomach, leading to an increase in gastric pH and a reduction in pepsin activity. The overall effect is a decrease in gastric acidity, which can promote the healing of gastric ulcers and relieve symptoms of GERD .
Pharmacokinetics
Lansoprazole is well absorbed in the stomach and is extensively metabolized in the liver
Result of Action
The result of the action of Des(trifluoroethyl) Lansoprazole Sulfide is a reduction in gastric acid secretion. This can lead to the healing of gastric ulcers, relief from GERD symptoms, and the management of other conditions related to excessive acid secretion .
Activité Biologique
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, a compound derived from the benzimidazole family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H13N3OS
- Molecular Weight : 271.34 g/mol
- CAS Number : 131926-97-1
The compound primarily exerts its biological effects through the following mechanisms:
- Inhibition of Gastric H,K-ATPase : Similar to other benzimidazole derivatives, it inhibits the gastric H,K-ATPase pump, leading to decreased gastric acid secretion. This mechanism is crucial for its application in treating gastric ulcers and gastroesophageal reflux disease (GERD) .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Cytotoxic Effects : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology. The activation of caspase pathways has been observed in treated cells, indicating a robust mechanism for inducing programmed cell death .
Antibacterial Activity
Table 1 summarizes the antibacterial efficacy of this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.018 mM | |
Escherichia coli | 0.025 mM | |
Pseudomonas aeruginosa | 0.030 mM |
This data indicates that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including K562 (both sensitive and resistant to imatinib) . The results from these studies are summarized in Table 2:
The data suggest that the compound effectively induces apoptosis in both sensitive and resistant cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:
- Gastric Ulcer Treatment : A clinical study demonstrated that patients treated with a benzimidazole derivative showed significant improvement in ulcer healing rates compared to those receiving standard treatments .
- Antimicrobial Resistance : A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of bacteria, revealing promising results that could lead to new treatment protocols for resistant infections .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Benzimidazole derivatives are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis . Compounds in this class have shown promising results against human colorectal carcinoma cell lines, suggesting their potential as chemotherapeutic agents.
Antileishmanial Activity
The compound's structural similarities to known antileishmanial agents suggest its potential use in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. Studies on related compounds indicate that modifications in the molecular structure can enhance efficacy against Leishmania species .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of a series of benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the anticancer properties of benzimidazole derivatives were assessed using human colorectal carcinoma cell lines. The study found that specific modifications to the benzimidazole structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM . This highlights the importance of structural optimization in developing effective anticancer agents.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUITAYVZUVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597493 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-97-1 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.